N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylpropanamide
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Overview
Description
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylpropanamide is a complex organic compound with the molecular formula C17H17N3O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylpropanamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in good quantities. The reaction conditions often include the use of solvents like ethyl acetate and catalysts such as TBHP (tert-Butyl hydroperoxide) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of multicomponent reactions and the use of common organic solvents and catalysts would apply.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethyl acetate, dichloromethane, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action for N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, which can lead to its biological effects. For example, it may inhibit COX-2 (cyclooxygenase-2) activity, which is involved in inflammation and pain pathways .
Properties
Molecular Formula |
C23H21N3O |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C23H21N3O/c1-17-14-15-26-20(16-17)24-22(19-10-6-3-7-11-19)23(26)25-21(27)13-12-18-8-4-2-5-9-18/h2-11,14-16H,12-13H2,1H3,(H,25,27) |
InChI Key |
CNZRMWHHXAQEIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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